molecular formula C13H11N3O3 B4889538 ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B4889538
M. Wt: 257.24 g/mol
InChI Key: DZTYTECWPAOSNL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of quinoline derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like methanol, ethanol, and dichloromethane, along with appropriate catalysts .

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different functional groups attached to the pyrazole or quinoline rings. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural arrangement, which combines the pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYTECWPAOSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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